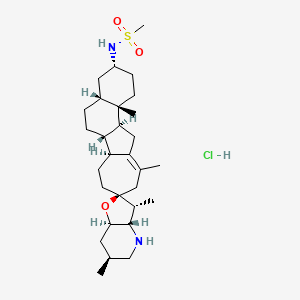
IPI-926 Hydrochloride
Descripción general
Descripción
El hidrocloruro de patidegib es un inhibidor de moléculas pequeñas que se investiga principalmente por su potencial para tratar el carcinoma de células basales, particularmente en pacientes con síndrome de nevo de células basales (síndrome de Gorlin). Este compuesto se dirige a la vía de señalización Hedgehog, que juega un papel crucial en el crecimiento y la diferenciación celular. Al inhibir esta vía, el hidrocloruro de patidegib tiene como objetivo reducir la proliferación de células cancerosas .
Métodos De Preparación
La síntesis del hidrocloruro de patidegib implica varios pasos, comenzando con la deshidroepiandrosterona de bajo costo. La ruta sintética incluye un reordenamiento biomimético para formar el núcleo de esteroide C-nor-D-homo y una secuencia de acoplamiento reductivo estereoselectivo/(bis-)ciclización para establecer la parte del anillo (E)/F . Los métodos de producción industrial para el hidrocloruro de patidegib todavía están bajo investigación, con una investigación en curso que se centra en optimizar la formulación para lograr la máxima eficacia y seguridad .
Análisis De Reacciones Químicas
El hidrocloruro de patidegib experimenta varias reacciones químicas, que incluyen oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la reducción del hidrocloruro de patidegib puede conducir a la formación de su alcohol correspondiente, mientras que la oxidación puede resultar en la formación de cetonas o aldehídos .
Aplicaciones Científicas De Investigación
El hidrocloruro de patidegib se ha estudiado ampliamente por sus aplicaciones en dermatología, particularmente en el tratamiento del carcinoma de células basales. Los ensayos clínicos han demostrado su seguridad, tolerabilidad y eficacia en la reducción de la carga tumoral en pacientes con carcinomas de células basales agresivos avanzados y recurrentes . Además, el hidrocloruro de patidegib se está investigando por su potencial para tratar otros tipos de cáncer, como el condrosarcoma . Su capacidad para inhibir la vía de señalización Hedgehog lo convierte en una herramienta valiosa en la investigación y la terapia del cáncer.
Mecanismo De Acción
El hidrocloruro de patidegib ejerce sus efectos al inhibir la proteína Smoothened (SMO), que es un componente esencial de la vía de señalización Hedgehog. Al bloquear SMO, el hidrocloruro de patidegib interrumpe la transducción de señales que promueve el crecimiento tumoral, lo que reduce la proliferación de células cancerosas . Este mecanismo es particularmente relevante en pacientes con síndrome de nevo de células basales, quienes tienen una predisposición genética a desarrollar numerosos carcinomas de células basales debido a la activación constitutiva de la vía Hedgehog .
Comparación Con Compuestos Similares
Otros compuestos similares incluyen vismodegib y sonidegib, ambos aprobados por la FDA para el tratamiento del carcinoma de células basales . En comparación con estos compuestos, el hidrocloruro de patidegib ofrece la ventaja de una absorción sistémica limitada cuando se usa tópicamente, lo que lleva a una mejor tolerabilidad y menos efectos adversos . Esto lo convierte en una alternativa prometedora para pacientes que no pueden tolerar las formulaciones orales de inhibidores de Hedgehog.
Conclusión
El hidrocloruro de patidegib representa un avance significativo en el tratamiento del carcinoma de células basales y otros cánceres. Su mecanismo de acción único, combinado con su potencial para la aplicación tópica, lo convierte en una valiosa adición al arsenal de inhibidores de la vía Hedgehog. La investigación en curso y los ensayos clínicos continuarán dilucidando todo su potencial y optimizarán su uso en varios contextos terapéuticos.
Propiedades
IUPAC Name |
N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,9S,12aS,12bS)-3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N2O3S.ClH/c1-17-12-26-27(30-16-17)19(3)29(34-26)11-9-22-23-7-6-20-13-21(31-35(5,32)33)8-10-28(20,4)25(23)14-24(22)18(2)15-29;/h17,19-23,25-27,30-31H,6-16H2,1-5H3;1H/t17-,19+,20+,21+,22-,23-,25-,26+,27-,28-,29-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICVMCOINZNZNW-BATHLIJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC[C@@H]6C[C@@H](CC[C@@]6([C@H]5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H49ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1169829-40-6 | |
| Record name | Patidegib hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1169829406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((2S,3R,3aS,3'R,4a'R,6S,6a'R,6b'S,7aR,12a'S,12b'S)-3,6,11',12b'-tetramethyl-2',3a,3',4,4',4a',5,5',6,6',6a',6b',7,7a,7',8',10',12',12a',12b'-icosahydro-1'H,3H-spiro[furo[3,2-b]pyridine-2,9'-naphtho[2,1-a]azulen]-3'-yl)methanesulfonamide hydrochloride, 2-propanol solvate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PATIDEGIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL14FCA5PK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




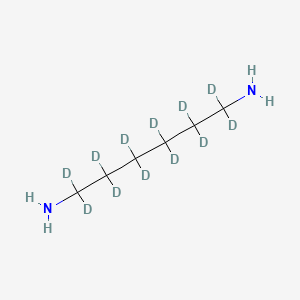
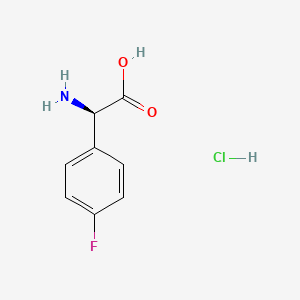

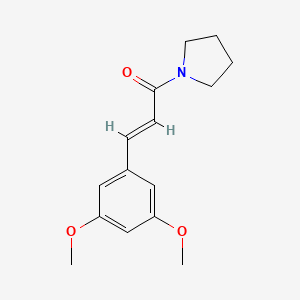

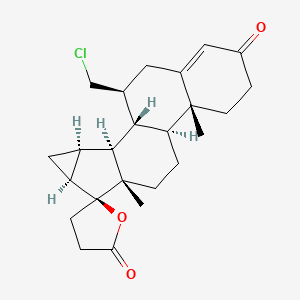
![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)
